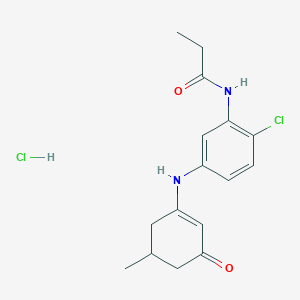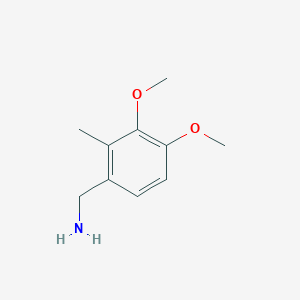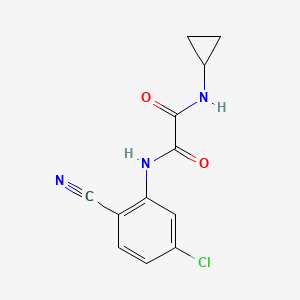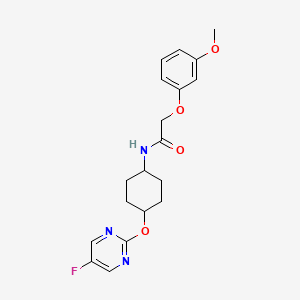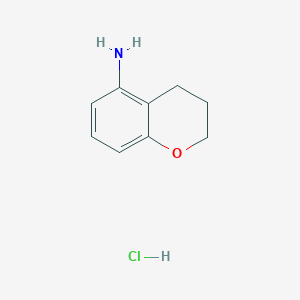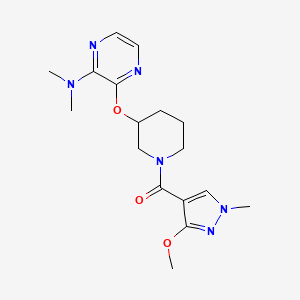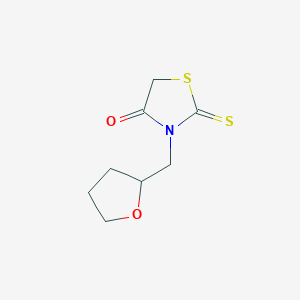
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as OTZ, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTZ belongs to the thiazolidinone family and has a unique sulfur atom in its structure, which makes it a promising candidate for drug development.
作用机制
The exact mechanism of action of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival.
生化和生理效应
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has low solubility in water, which can limit its bioavailability. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known.
未来方向
There are several future directions for research on 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one. One area of research is to further investigate the mechanism of action of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one and identify its molecular targets. Another area of research is to test the safety and efficacy of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one in animal models and clinical trials. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be tested for its potential applications in other diseases such as neurodegenerative disorders and autoimmune diseases.
合成方法
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be synthesized using a one-pot reaction of 2-mercaptoacetic acid, ethyl acetoacetate, and 2-bromo-1-ethanol. The reaction involves the formation of a thiazolidinone ring by the reaction of the thiol group with the carbonyl group of ethyl acetoacetate, followed by the addition of the bromo group of 2-bromo-1-ethanol to the oxirane ring. The resulting product is then purified by recrystallization to obtain pure 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one.
科学研究应用
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to scavenge free radicals and prevent oxidative damage to cells. In addition, 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c10-7-5-13-8(12)9(7)4-6-2-1-3-11-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKEHNWPGRDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

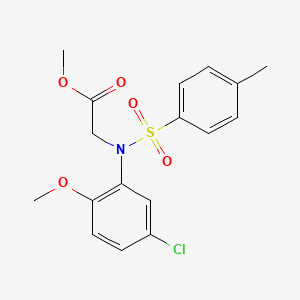

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2564175.png)
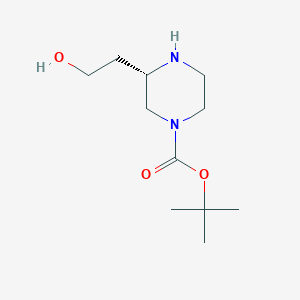
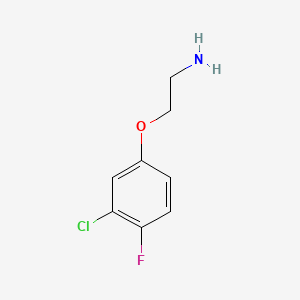
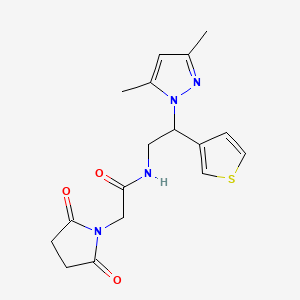
![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)
